molecular formula C19H23F2N3O B12265456 3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile

3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile

Cat. No.: B12265456
M. Wt: 347.4 g/mol
InChI Key: XCGBZUVANJCIFI-UHFFFAOYSA-N
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Description

3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile involves multiple steps. One common route includes the reaction of 4,4-difluoropiperidine with 4-bromomethylbenzeneboronic acid pinacol ester in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at 80°C for 4 hours . The reaction mixture is then cooled and poured into ice water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo several types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its biological activity by interacting with enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its difluoropiperidine moiety enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H23F2N3O

Molecular Weight

347.4 g/mol

IUPAC Name

3-[[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C19H23F2N3O/c20-19(21)6-10-24(11-7-19)18(25)17-4-8-23(9-5-17)14-16-3-1-2-15(12-16)13-22/h1-3,12,17H,4-11,14H2

InChI Key

XCGBZUVANJCIFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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